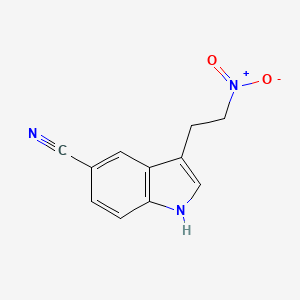![molecular formula C26H20N6O B13983513 4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]oxy]-1H-benzimidazol-2-yl]aniline CAS No. 25829-63-4](/img/structure/B13983513.png)
4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]oxy]-1H-benzimidazol-2-yl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]oxy]-1H-benzimidazol-2-yl]aniline is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple benzimidazole and aniline groups. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]oxy]-1H-benzimidazol-2-yl]aniline typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 4-aminobenzonitrile with other reagents under controlled conditions. The process includes:
Dissolution: Dissolving 4-aminobenzonitrile in a suitable solvent like dichloromethane.
Reaction: Adding trifluoromethanesulfonic acid dropwise under an ice bath to control the reaction temperature.
Protection: Conducting the reaction under nitrogen protection for 24 hours.
Isolation: Separating the product by adjusting the pH and extracting the solid product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully monitored to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]oxy]-1H-benzimidazol-2-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aniline and benzimidazole groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]oxy]-1H-benzimidazol-2-yl]aniline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]oxy]-1H-benzimidazol-2-yl]aniline involves its interaction with specific molecular targets. As a dual inhibitor of topoisomerase 1 and 2, it interferes with the DNA replication process, leading to cell cycle arrest in the G2 phase without causing DNA damage. This property makes it a promising candidate for anticancer research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-tris(4-aminophenyl)-1,3,5-triazine: Another compound with multiple aniline groups, used in similar applications.
4,4’,4’'-(1,3,5-triazine-2,4,6-triyl)trianiline: Shares structural similarities and is used in the synthesis of advanced materials.
Uniqueness
What sets 4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]oxy]-1H-benzimidazol-2-yl]aniline apart is its dual benzimidazole structure, which provides unique chemical properties and biological activities. Its ability to inhibit both topoisomerase 1 and 2 simultaneously is particularly noteworthy, offering potential advantages in therapeutic applications.
Eigenschaften
CAS-Nummer |
25829-63-4 |
|---|---|
Molekularformel |
C26H20N6O |
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]oxy]-1H-benzimidazol-2-yl]aniline |
InChI |
InChI=1S/C26H20N6O/c27-17-5-1-15(2-6-17)25-29-21-11-9-19(13-23(21)31-25)33-20-10-12-22-24(14-20)32-26(30-22)16-3-7-18(28)8-4-16/h1-14H,27-28H2,(H,29,31)(H,30,32) |
InChI-Schlüssel |
XZKWXKGILWZHBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)OC4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


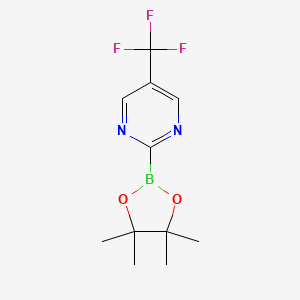
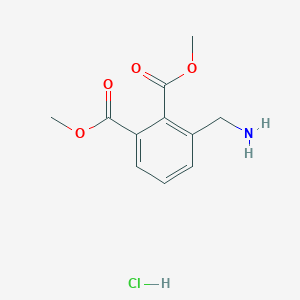
![Methyl 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B13983441.png)
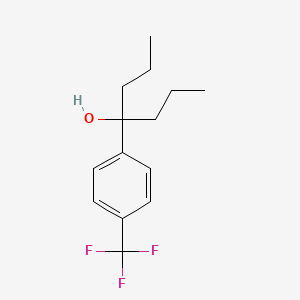
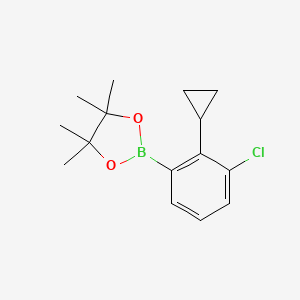


![[1-(2-Hydroxy-2-methylpropyl)-3-methylpyrazol-4-yl]boronic acid](/img/structure/B13983488.png)


![2-[(4-Methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B13983517.png)
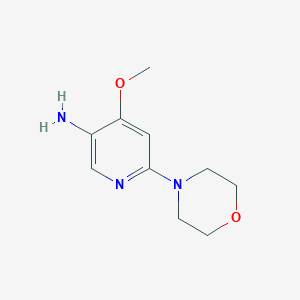
![6-Chloro-N-[(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N'-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B13983526.png)
